molecular formula C4H12Cl2N2 B1375827 Azetidin-2-ylmethanamine dihydrochloride CAS No. 1389264-23-6

Azetidin-2-ylmethanamine dihydrochloride

Cat. No. B1375827
M. Wt: 159.05 g/mol
InChI Key: CLQMGDBIAPDVLJ-UHFFFAOYSA-N
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Description

Azetidin-2-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C4H12Cl2N2 . It has a molecular weight of 159.06 g/mol .


Molecular Structure Analysis

The molecular structure of Azetidin-2-ylmethanamine dihydrochloride consists of 4 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The Azetidin-2-ylmethanamine molecule contains a total of 16 bond(s). There are 6 non-H bond(s), 1 rotatable bond(s), 1 four-membered ring(s), 1 primary amine(s) (aliphatic), 1 secondary amine(s) (aliphatic), and 1 Azetidine(s) .


Physical And Chemical Properties Analysis

Azetidin-2-ylmethanamine dihydrochloride appears as a white hygroscopic solid . It has a molecular weight of 159.06 g/mol .

Scientific Research Applications

  • Chemical Polymerization Industry

    • Application Summary : 2,2′-Azobis[2-(2-imidazolin-2-yl) propane] dihydrochloride (AIBI) is a class of initiators that share water-soluble features, which was widely employed in the chemical polymerization industry .
    • Methods of Application : The merits of AIBI are that it can conduct smooth, stable, and controllable decomposition reaction and initiate polymerization efficiently at low temperature and concentration .
    • Results or Outcomes : It is found that AIBI would rapidly decompose and abruptly release an enormous amount of heat in the range of 170 to 180 °C, but with only 10% mass loss in this period .
  • Organic Synthesis

    • Application Summary : The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
    • Methods of Application : The application of the aza Paternò–Büchi reaction has been met with limited success due to the inherent challenges associated with this approach .
    • Results or Outcomes : This review covers the current scope and limitations of reported examples of aza Paternò–Büchi reactions in organic synthesis .
  • Immunotherapy in Acute Myeloid Leukemia

    • Application Summary : Histamine dihydrochloride and low-dose interleukin-2 (HDC/LD-IL-2) have been used as immunotherapy for relapse prevention in acute myeloid leukemia (AML) .
    • Methods of Application : Both HDC and LD-IL-2 are administered by subcutaneous injections .
    • Results or Outcomes : Clinical studies showed that HDC/LD-IL-2 significantly and sustainably improved leukemia-free survival with a good safety profile .
  • Treatment of Meniere’s Disease

    • Application Summary : Betahistine dihydrochloride has been used in the treatment of Meniere’s disease .
    • Methods of Application : The BEMED trial conducted a multicentre, double blind, randomised, placebo controlled, dose defining trial to assess the long term efficacy of betahistine dihydrochloride on the incidence of vertigo attacks in patients with Meniere’s disease .
    • Results or Outcomes : The incidence of attacks related to Meniere’s disease did not differ between the three treatment groups (placebo, low dose betahistine, and high dose betahistine) .
  • Immunotherapy for Remission Maintenance in Acute Myeloid Leukemia

    • Application Summary : Histamine dihydrochloride and low-dose interleukin-2 (HDC/LD-IL-2) have been used as immunotherapy for remission maintenance in acute myeloid leukemia (AML) .
    • Methods of Application : Both HDC and LD-IL-2 are administered by subcutaneous injections .
    • Results or Outcomes : Clinical studies showed that HDC/LD-IL-2 significantly and sustainably improved leukemia-free survival with a good safety profile .
  • Pharmacological Activities of Phloretin

    • Application Summary : Phloretin is a dihydrochalcone flavonoid with a wide range of pharmacological activities .
    • Methods of Application : Phloretin is used in various forms depending on the specific application .
    • Results or Outcomes : Phloretin has been found to have antityrosinase, potent antioxidant, antitumor, anti-atherogenic, and anti-apoptotic activities, and a capacity to inhibit Maillard reaction .

properties

IUPAC Name

azetidin-2-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c5-3-4-1-2-6-4;;/h4,6H,1-3,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQMGDBIAPDVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-2-ylmethanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-2-ylmethanamine dihydrochloride
Reactant of Route 2
Azetidin-2-ylmethanamine dihydrochloride
Reactant of Route 3
Azetidin-2-ylmethanamine dihydrochloride
Reactant of Route 4
Azetidin-2-ylmethanamine dihydrochloride
Reactant of Route 5
Azetidin-2-ylmethanamine dihydrochloride
Reactant of Route 6
Azetidin-2-ylmethanamine dihydrochloride

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